1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one
Description
1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one is a substituted aryl ketone with a propan-2-one backbone attached to a phenyl ring bearing two distinct substituents: a 4-ethoxy group (–OCH₂CH₃) and a 3-trifluoromethylthio group (–S–CF₃). The ethoxy group is electron-donating via resonance, while the trifluoromethylthio group is strongly electron-withdrawing due to the electronegative trifluoromethyl moiety .
Properties
Molecular Formula |
C12H13F3O2S |
|---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
1-[4-ethoxy-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O2S/c1-3-17-10-5-4-9(6-8(2)16)7-11(10)18-12(13,14)15/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
INCBPUZZSXRPRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)C)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyphenylacetic acid and trifluoromethylthiol.
Reaction Conditions: The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid (e.g., aluminum chloride).
Industrial Production Methods
In an industrial setting, the production of 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.
Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may act on various enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares substituent effects and properties of 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one with structurally related phenylpropan-2-one derivatives:
Key Observations:
- Electrophilicity : The trifluoromethylthio group in the target compound enhances the electrophilicity of the ketone compared to analogs with only electron-donating groups (e.g., –OCH₃ or –OH), facilitating nucleophilic attacks in reactions like reductive amination .
- Solubility : Bulky substituents (e.g., –S–CF₃) reduce water solubility, as seen in thiosemicarbazone derivatives (: insoluble in H₂O) . Ethoxy groups may improve solubility in polar organic solvents.
- Synthetic Utility: Compounds with electron-withdrawing groups (e.g., –CF₃, –NO₂) are often intermediates in pharmaceuticals. For example, 1-(3-(trifluoromethyl)phenyl)propan-2-one is a key precursor to fenfluramine, an anti-seizure drug .
Reactivity in Reductive Amination
The trifluoromethylthio group’s electron-withdrawing nature increases the carbonyl’s susceptibility to nucleophilic attack, making the target compound more reactive than analogs like 1-(4-hydroxyphenyl)propan-2-one. For instance, 1-(3-(trifluoromethyl)phenyl)propan-2-one undergoes efficient reductive amination with ethylamine using borohydride reducing agents to yield fenfluramine . In contrast, compounds with electron-donating groups (e.g., –OCH₃) require harsher conditions for similar transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
